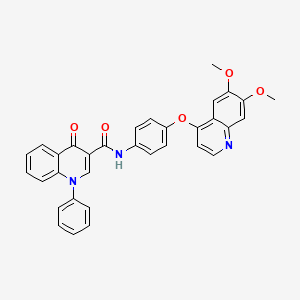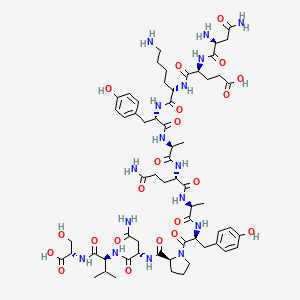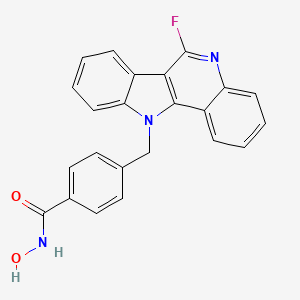
Antiproliferative agent-42
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiproliferative agent-42 is a synthetic compound known for its significant activity against various cancer cell lines. It has been extensively studied for its potential to inhibit cell proliferation, making it a promising candidate in the field of cancer therapy. The compound’s unique structure allows it to interact with specific molecular targets, leading to the suppression of tumor growth.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-42 typically involves a multi-step process. One common route includes the cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions: Antiproliferative agent-42 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, hydroxide, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Antiproliferative agent-42 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in cell biology to investigate cell cycle regulation and apoptosis.
Medicine: Its primary application is in cancer research, where it is tested for its efficacy against various cancer cell lines.
作用機序
The mechanism by which antiproliferative agent-42 exerts its effects involves multiple pathways:
類似化合物との比較
Antiproliferative agent-42 is compared with other similar compounds to highlight its uniqueness:
特性
分子式 |
C18H13N5O4 |
|---|---|
分子量 |
363.3 g/mol |
IUPAC名 |
16-(3-nitrophenyl)-6,9,12,13-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,10(15)-tetraene-11,14-dione |
InChI |
InChI=1S/C18H13N5O4/c24-17-14-13(10-3-1-4-11(9-10)23(26)27)15-12-5-2-6-21(12)7-8-22(15)16(14)18(25)20-19-17/h1-6,9H,7-8H2,(H,19,24)(H,20,25) |
InChIキー |
RUDJGFFLROFFPI-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=C(C3=C2C(=O)NNC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CN51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


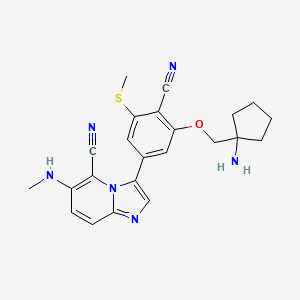
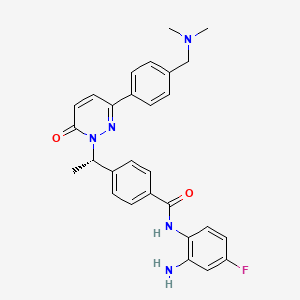

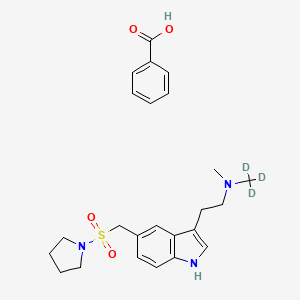
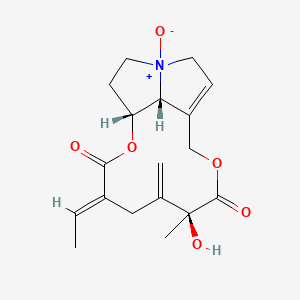

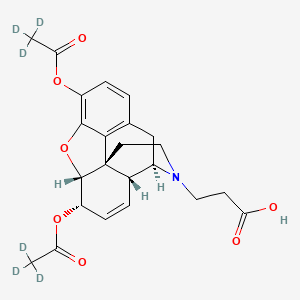

![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)

